molecular formula C10H10BrNO B1400856 N-(3-bromobenzyl)acrylamide CAS No. 1247493-88-4

N-(3-bromobenzyl)acrylamide

Cat. No. B1400856
CAS RN: 1247493-88-4
M. Wt: 240.1 g/mol
InChI Key: HPTNEUMWDCTSFW-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)acrylamide is a chemical compound that consists of an acrylamide molecule. It is used in various industries .


Synthesis Analysis

The synthesis of N-substituted acrylamides, such as N-(3-bromobenzyl)acrylamide, has been demonstrated using a biocatalytic process . The Rhodococcus erythropolis 37 strain, exhibiting acylamidase activity, was used as a source of enzyme . Another study showed that a series of new 2,4,6-trisubstituted quinazoline derivatives containing acrylamide structure have been designed, synthesized and evaluated for their antitumor activity .


Molecular Structure Analysis

The structure of acrylamide, a component of N-(3-bromobenzyl)acrylamide, has been determined by single crystal X-ray diffraction . In the structure, strong hydrogen bonds N-H…O join the molecules of C3H5NO into bi-molecular layers that make C…C molecular contacts .


Chemical Reactions Analysis

Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products (N-glycosides) .


Physical And Chemical Properties Analysis

Acrylamide is a white, crystalline solid. It can be harmful to the eyes, skin, and nervous and reproductive systems . It is used in many industries .

Scientific Research Applications

Food Industry

Acrylamide is known to form in carbohydrate-rich food products when they are thermally processed at more than 120 °C through methods like frying, baking, or roasting . N-(3-bromobenzyl)acrylamide, as a variant of acrylamide, could potentially have similar properties and thus find applications in the food industry.

Health Impact Studies

Due to the potential health impacts of acrylamide, such as neurotoxicity, hepatoxicity, cardiovascular toxicity, reproductive toxicity, and prenatal and postnatal toxicity , N-(3-bromobenzyl)acrylamide could be used in research studies to understand these effects better.

Detection and Mitigation Techniques

Research into acrylamide has led to the development of techniques for its detection and mitigation in food . N-(3-bromobenzyl)acrylamide could be used in the development and testing of these techniques.

Industrial Processes

Acrylamide is widely used in industrial processes and agriculture, generally in the form of a polymer . N-(3-bromobenzyl)acrylamide could potentially be used in similar applications.

Synthesis of Dyes

Acrylamide is used in the synthesis of dyes . Given the bromobenzyl group in N-(3-bromobenzyl)acrylamide, it could potentially be used in the synthesis of specific types of dyes.

Environmental Risk Assessment

Due to the toxicity and possible carcinogenicity of acrylamide, there is a risk in its release into the environment or human intake . N-(3-bromobenzyl)acrylamide could be used in environmental risk assessment studies related to acrylamide compounds.

Safety and Hazards

Acrylamide can be harmful to the eyes, skin, and nervous and reproductive systems . It may polymerize violently when heated to its melting point 183°F (84°C), when exposed to ultraviolet light, or when exposed to strong bases (e.g., potassium or sodium hydroxide), or oxidizing agents (e.g., perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine) .

Future Directions

There is ongoing research into the potential applications and effects of N-(3-bromobenzyl)acrylamide and related compounds. For example, a study has shown that a novel analogue, N-(3-bromobenzyl) noscapine, has potential as an antitumor agent . Another study has shown that a series of new 2,4,6-trisubstituted quinazoline derivatives containing acrylamide structure have been designed, synthesized and evaluated for their antitumor activity .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h2-6H,1,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTNEUMWDCTSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromophenyl)methyl]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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